molecular formula C22H15F2N3O4S B2434640 Ethyl 5-[(4-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-28-5

Ethyl 5-[(4-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2434640
CAS RN: 851949-28-5
M. Wt: 455.44
InChI Key: UBSMPNDBGXHNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines . Other reactions include base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones, oxidative cross-coupling with indoles via dioxygen activation, cyclization of keto esters for the synthesis of pyrones, and Lewis base-catalyzed hydrosilylation for the synthesis of α-acetoxy β-amino acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCOC(=O)CC(=O)c1ccc(F)cc1 . This represents the linear formula FC6H4COCH2CO2C2H5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Ethyl (4-fluorobenzoyl)acetate, include a refractive index of n20/D 1.5040 (lit.), a boiling point of 117-120 °C (lit.), and a density of 1.174 g/mL at 25 °C (lit.) .

Scientific Research Applications

Fluorescent Molecules and Binding Sites

  • Research on trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives has unveiled their potential as novel fluorescent molecules with stronger fluorescence intensity compared to their methyl analogues, indicating possible applications in fluorescence-based imaging and molecular tagging (Yan‐Chao Wu et al., 2006).

Anticancer Therapeutics

  • Studies on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have shown significant anticancer activity, with some compounds inducing apoptosis in breast cancer cells and reducing solid tumor mass in vivo, suggesting their potential as anticancer agents (E. Gad et al., 2020).

Antimicrobial Activity

  • Synthesis and evaluation of new 1,2,4-triazoles starting from isonicotinic acid hydrazide have demonstrated good to moderate antimicrobial activities, indicating the potential of similar compounds in developing new antimicrobial agents (Hacer Bayrak et al., 2009).

properties

IUPAC Name

ethyl 5-[(4-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-3-5-13(23)6-4-12)17(16)21(29)27(26-18)15-9-7-14(24)8-10-15/h3-11H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSMPNDBGXHNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(4-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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